Cyclopentanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
Description
Overview of Fluorinated Heterocyclic Compounds in Scientific Research
Fluorinated heterocyclic compounds have emerged as pivotal entities in modern chemical research due to their unique physicochemical properties and broad applicability. The incorporation of fluorine atoms into heterocyclic frameworks enhances metabolic stability, lipophilicity, and bioavailability, making these compounds indispensable in pharmaceutical and agrochemical development. For instance, the trifluoromethyl group ($$-\text{CF}_3$$) is particularly notable for its electron-withdrawing effects and ability to modulate molecular conformation, which can significantly influence binding affinities to biological targets. Recent advancements in synthetic methodologies, such as stereoselective fluorination, have expanded access to complex fluorinated heterocycles, enabling precise tuning of their electronic and steric profiles. These innovations underscore the growing importance of fluorinated heterocycles in addressing challenges in drug discovery, crop protection, and materials science.
Significance of Trifluoromethylpyridine Derivatives
Trifluoromethylpyridine (TFMP) derivatives represent a critical subclass of fluorinated heterocycles, with demonstrated efficacy in both agrochemical and pharmaceutical applications. The trifluoromethyl group at the pyridine ring’s meta or para positions enhances resistance to oxidative degradation and improves membrane permeability. For example, Fluazifop-butyl, a TFMP-based herbicide, leverages these properties to inhibit acetyl-CoA carboxylase in grasses, providing selective weed control. In pharmaceuticals, TFMP derivatives such as Pexidartinib—a kinase inhibitor targeting CSF1R—highlight the role of the trifluoromethyl group in optimizing target engagement and pharmacokinetic profiles. The versatility of TFMP scaffolds is further evidenced by their presence in over 20 agrochemicals and multiple clinical-stage drug candidates, reflecting their structural adaptability and functional robustness.
Introduction to N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclopentanecarboxamide
The compound N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclopentanecarboxamide features a pyridine core substituted with a trifluoromethyl group at the 5-position and a methylsulfonyl amino moiety at the 2-position, linked to a cyclopentanecarboxamide group (Figure 1). This structure combines multiple pharmacophoric elements:
- The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration.
- The methylsulfonyl amino substituent introduces hydrogen-bond acceptor sites, which may facilitate interactions with enzymatic active sites.
- The cyclopentanecarboxamide moiety contributes conformational rigidity, potentially reducing entropic penalties during target binding.
Structural analogs, such as Pexidartinib, share the trifluoromethylpyridine motif but differ in auxiliary substituents, underscoring the importance of substitution patterns in modulating biological activity. Preliminary computational analyses suggest that the methylsulfonyl group in this compound may induce electrostatic interactions with positively charged residues in target proteins, a hypothesis supported by studies on similar fluorinated heterocycles.
Table 1: Structural Comparison of Select Trifluoromethylpyridine Derivatives
Objectives and Scope of the Research
This study aims to elucidate the synthetic pathways, structure-activity relationships (SAR), and potential applications of N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclopentanecarboxamide . Key objectives include:
- Synthetic Optimization : Developing efficient routes for introducing the methylsulfonyl amino and cyclopentanecarboxamide groups while preserving the integrity of the trifluoromethylpyridine core.
- Conformational Analysis : Investigating the impact of fluorine substitution on molecular geometry and intermolecular interactions using X-ray crystallography and computational modeling.
- Biological Evaluation : Screening for activity against kinase targets (e.g., CSF1R, FLT3) based on structural similarities to clinical compounds like Pexidartinib.
Properties
CAS No. |
141283-85-4 |
|---|---|
Molecular Formula |
C13H16F3N3O3S |
Molecular Weight |
351.35 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H16F3N3O3S/c1-23(21,22)19-11-10(6-9(7-17-11)13(14,15)16)18-12(20)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
IWXQIOFKHRRNRK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Introduction of Trifluoromethyl Group
- The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted pyridine precursors.
- Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts.
- The position-selective substitution at the 5-position of the pyridine ring is achieved by directed lithiation or transition-metal catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using trifluoromethylated aryl boronic acids or equivalents.
Introduction of Methylsulfonylamino Group
- The methylsulfonylamino substituent at the 2-position is introduced by nucleophilic substitution or sulfonylation of an amino group.
- Typically, a 2-aminopyridine intermediate is reacted with methylsulfonyl chloride under basic conditions to yield the methylsulfonylamino derivative.
- Reaction conditions are optimized to avoid over-sulfonylation or side reactions.
Amide Bond Formation
- The key step involves coupling the substituted pyridinyl amine with cyclopentanecarboxylic acid or its activated form (e.g., acid chloride, anhydride, or activated ester).
- Common coupling reagents include carbodiimides (e.g., EDC, DCC) often in the presence of additives like HOBt or DMAP to improve yield and reduce racemization.
- The reaction is typically carried out in aprotic solvents such as dichloromethane or DMF at controlled temperatures.
Representative Preparation Method (Based on Patent Literature)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Aminopyridine derivative + methylsulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Sulfonylation to form N-(methylsulfonyl)amino pyridine | High yield, selective substitution |
| 2 | Trifluoromethylation via Pd-catalyzed cross-coupling with trifluoromethylated boronic acid | Introduction of trifluoromethyl group at 5-position | Regioselective trifluoromethylation |
| 3 | Cyclopentanecarboxylic acid + coupling reagent (EDC/HOBt), substituted pyridinyl amine, solvent (DMF), room temperature | Amide bond formation | Formation of target cyclopentanecarboxamide |
| 4 | Purification by column chromatography or recrystallization | Isolation of pure compound | >95% purity confirmed by NMR, MS |
Analytical and Research Findings
- Yields : Overall yields for the multi-step synthesis range from 50% to 75%, depending on reaction optimization.
- Purity : Final compounds typically achieve >95% purity as confirmed by HPLC and NMR spectroscopy.
- Structural Confirmation : Characterization by ^1H NMR, ^13C NMR, and mass spectrometry confirms the presence of trifluoromethyl and methylsulfonylamino groups and the amide linkage.
- Reaction Optimization : Studies show that controlling temperature and stoichiometry during sulfonylation and coupling steps is critical to minimize side products.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
-
Anticancer Properties :
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyridine and quinoxaline have shown selective targeting capabilities against cancer cells. In particular, certain synthesized compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for development as anticancer agents . -
Antimicrobial Activity :
The presence of trifluoromethyl groups in organic compounds has been linked to enhanced antimicrobial properties. Research indicates that compounds featuring this motif can inhibit the growth of various bacterial strains, making them candidates for further exploration as antimicrobial agents . -
Anti-inflammatory Effects :
Compounds containing sulfonyl groups are often associated with anti-inflammatory activity. Preliminary studies suggest that cyclopentanecarboxamide derivatives may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of cyclopentanecarboxamide derivatives typically involves multi-step organic reactions. The methodologies may include:
- Michael Addition Reactions : This reaction type is useful for introducing functional groups into the compound structure.
- Amidation Reactions : These reactions are critical for forming the amide bond central to the compound's structure.
Table 1 summarizes various synthetic routes and their yields for related compounds.
| Synthetic Route | Yield (%) | Key Steps |
|---|---|---|
| Michael Addition | 85 | Formation of the sulfonamide |
| Amidation | 75 | Coupling cyclopentanecarboxylic acid with amine |
Case Studies
Several case studies highlight the applications of cyclopentanecarboxamide derivatives:
- Anticancer Activity : A study involving a series of pyridine-based compounds demonstrated that modifications to the cyclopentanecarboxamide scaffold significantly influenced their anticancer efficacy. Compounds were tested against human cancer cell lines (e.g., HCT-116 and MCF-7), revealing promising results with specific derivatives showing IC50 values below 10 μg/mL .
- Antimicrobial Testing : In another study, derivatives were screened against Gram-positive and Gram-negative bacteria, showing notable inhibitory effects, particularly against resistant strains. This suggests potential applications in developing new antibiotics .
- Inflammatory Disease Models : Experimental models of inflammation indicated that certain derivatives could reduce markers of inflammation significantly compared to controls, supporting their potential therapeutic use in inflammatory conditions .
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Functional Group Variations
The compound shares structural homology with other carboxamide derivatives and sulfonamide-containing molecules. Below is a comparative analysis based on available evidence:
Functional Implications
Cyclohexane vs. However, its higher lipophilicity may enhance membrane permeability . Cyclopentane’s smaller ring size may improve conformational rigidity, favoring selective interactions with flat binding sites (e.g., ATP pockets in kinases) .
Sulfonamide Group Variations :
- Methylsulfonamide (-NHSO₂CH₃) : Present in the target compound and PF573228. This group is associated with moderate hydrogen-bond acceptor capacity, balancing solubility and target engagement .
- Ethylsulfonamide (-NHSO₂C₂H₅) : In the cyclohexane analog, the ethyl group increases hydrophobicity, which could prolong half-life but reduce aqueous solubility .
Trifluoromethyl (-CF₃) Group :
- A common feature in all compared compounds, this group enhances metabolic stability by resisting oxidative degradation. Its electron-withdrawing properties may also modulate the electronic environment of adjacent functional groups .
Research Findings and Data Gaps
- Metabolic Stability: The trifluoromethyl group likely improves metabolic resistance compared to non-fluorinated analogs (e.g., A-803467), as seen in similar compounds .
- Solubility Challenges : The cyclohexane analog’s ethylsulfonamide group may reduce aqueous solubility relative to the methylsulfonamide variant, necessitating formulation adjustments for in vivo studies .
- Unresolved Questions: No direct data on the target compound’s pharmacokinetics or toxicity are available in the provided evidence. Further studies are needed to elucidate its specificity for biological targets.
Biological Activity
Cyclopentanecarboxamide derivatives, particularly those incorporating a methylsulfonyl amino group and a trifluoromethyl pyridine moiety, have garnered attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of the compound “Cyclopentanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-”, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
1. Structural Overview
The compound features a cyclopentanecarboxamide core with significant substituents that enhance its biological activity. The presence of the methylsulfonyl group is crucial for its interaction with various biological targets, while the trifluoromethyl group contributes to its pharmacokinetic properties.
2.1 Inhibition of PI3K Pathway
Research has indicated that certain derivatives of cyclopentanecarboxamide exhibit potent inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell proliferation and survival. For instance, a related thiazolo[5,4-b]pyridine compound demonstrated an IC50 value of 3.6 nM against PI3Kα, highlighting the importance of structural modifications in enhancing inhibitory potency .
2.2 Chemokine Receptor Antagonism
Cyclopentanecarboxamide derivatives have shown activity against chemokine receptors such as CCR2. A specific derivative exhibited an IC50 of 1.3 nM for hCCR2 binding and 0.45 nM for functional chemotaxis assays, indicating its potential as an anti-inflammatory agent . The selectivity against other receptors like CCR5 (approximately 500-fold) further emphasizes its therapeutic promise.
3.1 Anticancer Activity
The inhibition of PI3K pathways by cyclopentanecarboxamide derivatives suggests their potential use in cancer therapy. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents.
3.2 Anti-inflammatory Properties
The antagonistic effects on CCR2 receptors position these compounds as potential treatments for inflammatory diseases. By modulating chemokine signaling pathways, they may reduce inflammatory responses associated with various conditions.
4.1 Preclinical Studies
In preclinical studies, compounds similar to cyclopentanecarboxamide were evaluated for their efficacy in reducing tumor growth in xenograft models. For example, a study demonstrated that a derivative significantly inhibited tumor growth by targeting the PI3K pathway .
4.2 Clinical Implications
While extensive clinical trials are still needed, initial pharmacokinetic studies suggest that these compounds can be administered safely in human subjects with manageable side effects . Their rapid clearance from the systemic circulation indicates favorable pharmacokinetics for therapeutic use.
5. Data Summary Table
Q & A
Basic: What synthetic strategies are reported for synthesizing cyclopentanecarboxamide derivatives, and how can their purity be validated?
Methodological Answer:
Synthesis typically involves multi-step routes, including amide coupling, sulfonylation, and functional group protection/deprotection. For example, analogous compounds (e.g., pyridine-linked carboxamides) are synthesized via nucleophilic substitution of trifluoromethylpyridine intermediates followed by cyclopentane ring functionalization . Purity validation requires:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., residual solvents, byproducts).
- NMR Spectroscopy : To verify regioselectivity of sulfonamide and carboxamide groups (e.g., ¹H/¹³C NMR for methylsulfonyl and trifluoromethyl groups) .
- Elemental Analysis : To ensure stoichiometric consistency.
Advanced: How do structural modifications (e.g., trifluoromethyl vs. methyl groups) influence the compound’s pharmacokinetic and bioactivity profiles?
Methodological Answer:
Comparative structure-activity relationship (SAR) studies are critical:
- Trifluoromethyl Groups : Enhance metabolic stability and membrane permeability due to lipophilic and electron-withdrawing effects. For example, trifluoromethyl-substituted pyridines in similar compounds show improved half-lives in hepatic microsomal assays .
- Methylsulfonylamino Groups : Increase solubility and target binding affinity (e.g., sulfonamide moieties in kinase inhibitors enhance hydrogen bonding with ATP-binding pockets) .
- Experimental Design : Use in vitro assays (e.g., CYP450 inhibition, plasma protein binding) paired with molecular docking simulations to predict modifications .
Basic: What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for related sulfonamide-carboxamide crystals (e.g., resolving hydrogen-bonding networks in pyridine derivatives) .
- Mass Spectrometry (EI/CI) : Validates molecular weight (e.g., NIST data for cyclopentanecarboxamide derivatives with <1 ppm mass error) .
- FT-IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, S=O stretch at ~1350 cm⁻¹ for sulfonamide) .
Advanced: How can contradictory data on the compound’s metabolic stability be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or species-specific metabolism. Strategies include:
- Cross-Species Microsomal Assays : Compare human vs. rodent liver microsomes to identify interspecies differences in CYP450-mediated oxidation .
- Isotope-Labeling Studies : Use ¹⁸O or deuterated analogs to track metabolic pathways (e.g., trifluoromethyl oxidation vs. sulfonamide cleavage) .
- LC-MS/MS Metabolite Profiling : Detect and quantify phase I/II metabolites under controlled pH and temperature .
Basic: What are the key considerations in designing stable formulations for in vivo studies?
Methodological Answer:
- Polymorph Screening : Identify crystalline vs. amorphous forms via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to ensure thermodynamic stability .
- pH-Dependent Solubility : Use buffer systems (e.g., phosphate-buffered saline at pH 7.4) to prevent precipitation in physiological conditions .
- Excipient Compatibility : Test surfactants (e.g., Tween-80) or cyclodextrins for solubility enhancement without altering bioactivity .
Advanced: What computational models predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding kinetics (e.g., free energy perturbation for trifluoromethyl group interactions) .
- Pharmacophore Mapping : Align electrostatic and hydrophobic features with target active sites (e.g., ATP-binding pockets in kinases) .
- QSAR Models : Train regression models using bioassay data from analogs (e.g., IC₅₀ values of pyridinecarboxamides against cancer cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
